molecular formula C18H10Cl2N2S B2810588 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile CAS No. 338955-11-6

5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile

Cat. No.: B2810588
CAS No.: 338955-11-6
M. Wt: 357.25
InChI Key: XOVHWHHESLSDIK-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of chlorophenyl and sulfanyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile typically involves the reaction of 4-chlorobenzyl chloride with 3-chlorothiophenol in the presence of a base to form the intermediate 4-chlorophenyl-3-chlorophenyl sulfide. This intermediate is then reacted with nicotinonitrile under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides
  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
  • 1,3,5-tris(4-chlorophenyl)benzene

Uniqueness

Compared to similar compounds, 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile is unique due to its specific combination of chlorophenyl and sulfanyl groups attached to a nicotinonitrile core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2S/c19-15-6-4-12(5-7-15)14-8-13(10-21)18(22-11-14)23-17-3-1-2-16(20)9-17/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVHWHHESLSDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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